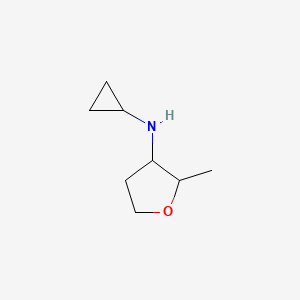

N-cyclopropyl-2-methyloxolan-3-amine

Description

N-cyclopropyl-2-methyloxolan-3-amine is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry.

Properties

IUPAC Name |

N-cyclopropyl-2-methyloxolan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-6-8(4-5-10-6)9-7-2-3-7/h6-9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPEXMGJVZNCOGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCO1)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-methyloxolan-3-amine typically involves the cyclopropylation of 2-methyloxolan-3-amine. This can be achieved through a series of chemical reactions, including the use of cyclopropyl halides and appropriate catalysts under controlled conditions .

Industrial Production Methods

Industrial production of N-cyclopropyl-2-methyloxolan-3-amine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade reagents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-methyloxolan-3-amine undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of N-cyclopropyl-2-methyloxolan-3-amine include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopropyl-2-methyloxolan-3-one, while reduction may produce N-cyclopropyl-2-methyloxolan-3-amine derivatives .

Scientific Research Applications

N-cyclopropyl-2-methyloxolan-3-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-methyloxolan-3-amine involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand that binds to certain receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopropyl-2-methyloxolan-3-amine include:

2-cyclopropyl-3-methyloxolan-3-amine: Shares a similar structure but differs in the position of the cyclopropyl group.

N-cyclopropyl-2-methyltetrahydrofuran-3-amine: Another structurally related compound with similar chemical properties.

Uniqueness

N-cyclopropyl-2-methyloxolan-3-amine is unique due to its specific cyclopropyl and oxolan-3-amine structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

N-cyclopropyl-2-methyloxolan-3-amine is a chemical compound with the molecular formula CHNO and a molecular weight of 141.21 g/mol. Its unique structure, featuring a cyclopropyl group and an oxolane ring, contributes to its distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 141.21 g/mol |

| IUPAC Name | N-cyclopropyl-2-methyloxolan-3-amine |

| InChI | InChI=1S/C8H15NO/c1-6-4-5-7(9)8(6)3/h4-5,7,9H,1-3H2 |

| Canonical SMILES | CC1C(CCO1)N(C2CC2)C |

Biological Activity

N-cyclopropyl-2-methyloxolan-3-amine has been studied for its potential biological activities, particularly in the areas of antimicrobial and neuroactive properties.

Antimicrobial Properties

Research indicates that compounds similar to N-cyclopropyl-2-methyloxolan-3-amine exhibit significant antimicrobial activity. A study demonstrated that derivatives of this compound showed effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent .

Neuroactive Properties

The cyclopropyl moiety in the compound is associated with neuroactive properties. Compounds with similar structures have been shown to interact with neurotransmitter systems, potentially influencing mood and cognitive functions. The specific interactions of N-cyclopropyl-2-methyloxolan-3-amine with receptors such as serotonin or dopamine receptors warrant further investigation .

The mechanism of action involves the compound's ability to bind to specific molecular targets, such as enzymes or receptors. This binding can modulate their activity, leading to various biological effects. The oxolane ring is crucial in facilitating these interactions due to its structural conformation .

Case Study 1: Antimicrobial Activity

In a comparative study, N-cyclopropyl-2-methyloxolan-3-amine was tested alongside traditional antibiotics against Staphylococcus aureus and Escherichia coli. The results indicated that the compound had a minimum inhibitory concentration (MIC) comparable to that of existing antibiotics, suggesting its potential application in treating bacterial infections .

Case Study 2: Neuropharmacological Effects

A pharmacological study assessed the effects of N-cyclopropyl-2-methyloxolan-3-amine on animal models exhibiting anxiety-like behavior. The compound was administered at varying doses, revealing a dose-dependent reduction in anxiety levels, which was measured using the elevated plus maze test. This suggests a possible anxiolytic effect mediated through serotonergic pathways .

Comparison with Similar Compounds

To better understand the unique properties of N-cyclopropyl-2-methyloxolan-3-amine, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Cyclopropyl-3-methyloxolan-3-amine | Cyclopropyl group + oxolane ring | Exhibits antimicrobial activity |

| N-Cyclopropyl-2-methyltetrahydrofuran-3-amine | Cyclopropyl + tetrahydrofuran structure | Potential neuroactive properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.